
2-Chloro-1-(4-ethylpyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-ethylpyridin-3-yl)ethanone is an organic compound that belongs to the class of chlorinated ketones It features a pyridine ring substituted with an ethyl group at the 4-position and a chloroacetyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-ethylpyridin-3-yl)ethanone typically involves the chlorination of 1-(4-ethylpyridin-3-yl)ethanone. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is dissolved in an appropriate solvent such as dichloromethane or chloroform. The reaction mixture is then heated to facilitate the chlorination process, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-1-(4-ethylpyridin-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in diethyl ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium, or chromium trioxide (CrO₃) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(4-ethylpyridin-3-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(4-ethylpyridin-3-yl)acetic acid.
科学的研究の応用
2-Chloro-1-(4-ethylpyridin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is employed in studies investigating the biological activity of chlorinated ketones and their derivatives.
Industrial Applications: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-1-(4-ethylpyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(2,4-dimethylphenyl)ethanone
- 1-(3-Chloropyridin-2-yl)ethanone
Uniqueness
2-Chloro-1-(4-ethylpyridin-3-yl)ethanone is unique due to the presence of the ethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyridine ring can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.
特性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
2-chloro-1-(4-ethylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-2-7-3-4-11-6-8(7)9(12)5-10/h3-4,6H,2,5H2,1H3 |
InChIキー |
SBFTXNYSNGIKCZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=NC=C1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


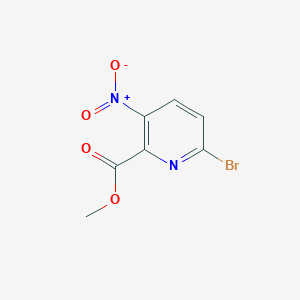

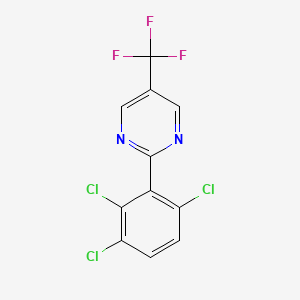
![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)
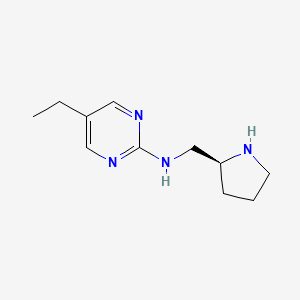

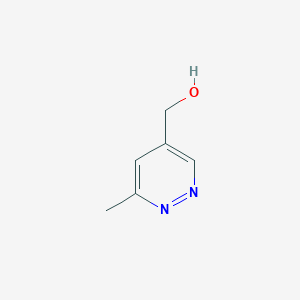
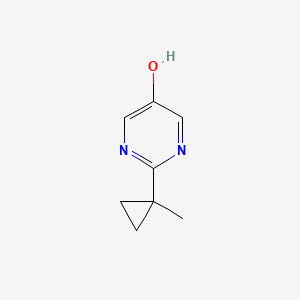

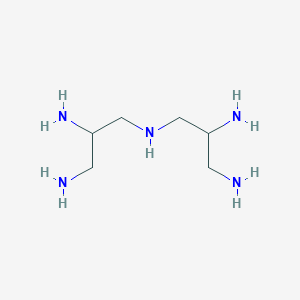
![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)



